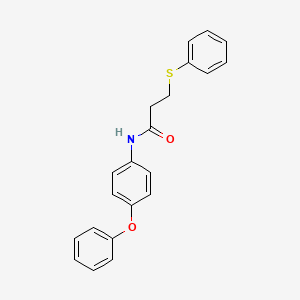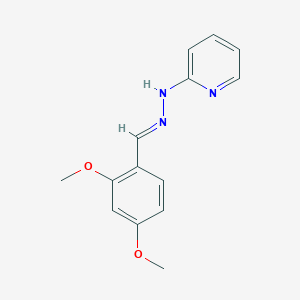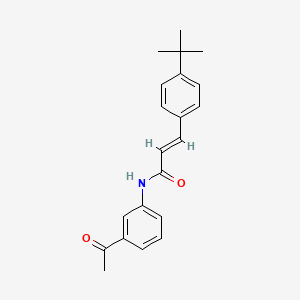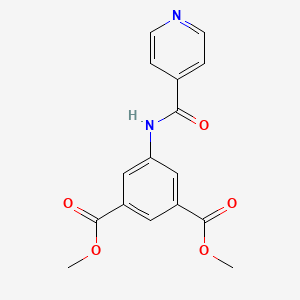
N-(4-phenoxyphenyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-3-(phenylthio)propanamide, commonly known as PPTP, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). PPTP is a nonsteroidal compound that acts as a partial agonist of the estrogen receptor (ER) and has been extensively studied for its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases.
作用机制
PPTP acts as a partial agonist of the estrogen receptor (ER) and selectively binds to the ER with high affinity. PPTP modulates the activity of the ER by inducing conformational changes in the receptor, leading to differential gene expression and downstream signaling pathways. PPTP has been shown to have tissue-specific effects on the ER, which makes it a potentially useful therapeutic agent with fewer side effects than traditional estrogen therapy.
Biochemical and Physiological Effects:
PPTP has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, PPTP has been shown to inhibit cell proliferation and induce apoptosis by modulating the ER signaling pathway. In bone cells, PPTP has been shown to promote bone formation and inhibit bone resorption by regulating the activity of osteoblasts and osteoclasts. In the cardiovascular system, PPTP has been shown to reduce inflammation and oxidative stress, leading to improved vascular function and reduced risk of cardiovascular disease.
实验室实验的优点和局限性
PPTP has several advantages as a research tool, including its high affinity for the ER, tissue-specific effects, and ability to modulate downstream signaling pathways. However, PPTP also has some limitations, including its partial agonist activity, which may limit its efficacy in some applications, and its potential for off-target effects.
未来方向
There are several potential future directions for research on PPTP, including:
1. Development of more potent and selective PPTP analogs for use in breast cancer therapy.
2. Investigation of the effects of PPTP on other estrogen-responsive tissues, such as the uterus and brain.
3. Study of the potential cardioprotective effects of PPTP in human clinical trials.
4. Investigation of the potential use of PPTP in combination with other therapies, such as chemotherapy or radiation therapy.
5. Development of new methods for delivering PPTP to specific tissues or cells for more targeted therapy.
合成方法
PPTP can be synthesized by the reaction of 4-phenoxybenzaldehyde with thiophenol in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 3-bromo-propionyl chloride to form PPTP.
科学研究应用
PPTP has been extensively studied for its potential therapeutic applications in various diseases. In breast cancer, PPTP has been shown to inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by selectively binding to the ER and modulating its activity. PPTP has also been shown to prevent bone loss and improve bone density in animal models of osteoporosis. Additionally, PPTP has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
属性
IUPAC Name |
N-(4-phenoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-21(15-16-25-20-9-5-2-6-10-20)22-17-11-13-19(14-12-17)24-18-7-3-1-4-8-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQRUYHLJBRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-3-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)


![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)



![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
